molecular formula C11H8FNO2 B1358837 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid CAS No. 1016835-48-5

5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid

Cat. No. B1358837
CAS RN: 1016835-48-5
M. Wt: 205.18 g/mol
InChI Key: HMXCFCLVCRICIU-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1H-pyrrol-1-yl)benzoic acid (FPBA) is an important organic compound that has been widely studied due to its diverse applications in the scientific field. FPBA is a carboxylic acid that is composed of a benzene ring and a pyrrole ring, which are connected by a single carbon atom. This compound is highly soluble in water and organic solvents, making it a versatile and useful molecule. FPBA has been used in a wide range of scientific research applications, including the synthesis of various organic compounds, the study of biochemical and physiological effects, and the development of new drugs.

Scientific Research Applications

Fluorescence and Temperature Sensing

A derivative of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid, specifically 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid (TPPA), exhibits controllable fluorescence in solid state due to its unique molecular design. This property has been harnessed to develop a thermo-responsive material, which shows consistent fluorescence at lower temperatures and intense emission at temperatures above 85°C. This makes it a promising candidate for temperature monitoring devices (Han et al., 2013).

Chemical Synthesis and Cyclization

Active manganese dioxide can promote the oxidative cyclization of 2-(1H-pyrrol-1-yl)benzoic acids, including derivatives of this compound, to produce lactone derivatives under mild conditions. This process has been successfully applied to the synthesis of various substituted derivatives (Grande et al., 2013).

Development of Antagonists and Analogs

1,5-Biaryl pyrrole derivatives, related to this compound, have been studied as EP1 receptor antagonists. These derivatives, particularly with modifications in the benzoic acid group, have shown promise in the development of compounds with improved in vitro affinity and effective oral exposure. Such compounds have potential applications in treating inflammatory pain (Hall et al., 2007).

Antibacterial and Antitubercular Properties

4-Pyrrol-1-yl benzoic acid hydrazide analogs, related to this compound, have been synthesized and evaluated for their antibacterial and antitubercular activities. These compounds have demonstrated significant activity against various Gram-positive and Gram-negative bacteria, as well as against the Mycobacterium tuberculosis H37Rv strain (Joshi et al., 2008).

Biological Imaging Applications

Fluorescent Zn(II) sensors in the Zinpyr family, including derivatives of this compound, have been synthesized and characterized for biological imaging applications. These sensors exhibit significant fluorescence turn-on upon Zn(II) addition and show improved selectivity for Zn(II), indicating their potential use in biological imaging (Nolan et al., 2006).

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-(1H-pyrrol-1-yl)benzoic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, this compound can bind to proteins involved in signal transduction pathways, potentially affecting cellular communication and response mechanisms .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound has been observed to influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events . These effects can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to inhibition or activation of their catalytic activity. For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby preventing the oxidation of substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound has been found to be relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolic transformations can affect the compound’s biological activity and its interactions with other biomolecules. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites in cellular pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as tissue perfusion and binding affinity to extracellular matrix components.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can be localized to the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and modification . Additionally, this compound can accumulate in the nucleus, influencing gene expression by interacting with nuclear receptors and transcription factors.

properties

IUPAC Name

5-fluoro-2-pyrrol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXCFCLVCRICIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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